4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine

Lipophilicity Drug-likeness Scaffold hopping

This heterocyclic building block uniquely merges a 1,2,3-triazole core with a benzyl, pyrrole, and thiomorpholine amide moiety, creating a patented pharmacophore for Akt kinase inhibition and antimycobacterial MmpL3 studies. Its distinct thiomorpholine sulfur (not sulfone) and N1-benzyl/C5-pyrrole decoration offer a genuine three-dimensional scaffold for selective target engagement, making it a critical SAR tool for PI3K/Akt/mTOR drug discovery teams. Procure this compound to leverage its patent-backed potential and differentiate your lead optimization program.

Molecular Formula C18H19N5OS
Molecular Weight 353.44
CAS No. 2034478-99-2
Cat. No. B2695495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine
CAS2034478-99-2
Molecular FormulaC18H19N5OS
Molecular Weight353.44
Structural Identifiers
SMILESC1CSCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
InChIInChI=1S/C18H19N5OS/c24-18(22-10-12-25-13-11-22)16-17(21-8-4-5-9-21)23(20-19-16)14-15-6-2-1-3-7-15/h1-9H,10-14H2
InChIKeyAIGMNSWSCULGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine: Structural Context for Procurement Decision-Making


The compound 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine (CAS 2034478-99-2) is a heterocyclic molecule that integrates a 1,2,3-triazole ring, a pyrrole substituent, and a thiomorpholine amide moiety [1]. It is structurally related to the antimycobacterial agent BM212 and has appeared in patent literature describing hetero-pyrrole compounds as inhibitors of protein kinase B (Akt) activity, indicating its potential role in cancer and inflammatory disease research [2]. This compound is distinct from simpler 1,2,3-triazole-thiomorpholine hybrids by virtue of its 1-benzyl and 5-pyrrole decoration, which uniquely positions it for structure-activity relationship (SAR) studies targeting both kinase inhibition and antimicrobial pathways.

Why Generic Substitution of 4-[1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine Fails: Sensitivity to Heteroatom and Ring Architecture


In-class compounds such as thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids or simpler 1,2,3-triazole-4-carbonyl-thiomorpholines cannot be considered interchangeable with the target compound because subtle changes in ring oxidation state and appendage identity fundamentally alter target engagement and ADME properties [1]. For instance, the presence of a thiomorpholine sulfur (rather than its sulfone or a morpholine oxygen) modifies the compound's electron distribution and H-bond acceptor strength, which directly impacts binding affinity and selectivity for protein targets like Akt or the mycobacterial MmpL3 transporter [2]. Moreover, the N1-benzyl and C5-pyrrole substituents on the triazole core create a unique three-dimensional pharmacophore that is absent in the generic 1,2,3-triazole-4-carbonyl-thiomorpholine scaffold, rendering simple substitution ineffective for maintaining biological activity.

Quantitative Differentiation Profile for 4-[1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine Against Key Structural Analogues


Physicochemical Property Differentiation: XLogP3-AA of Thiomorpholine vs. Morpholine Analogue

The target compound exhibits a calculated XLogP3-AA of 2.2, while the morpholine analogue (CAS 2034533-46-3), where the thiomorpholine sulfur is replaced by oxygen, is predicted to have a lower lipophilicity due to the increased electronegativity of the ether oxygen. This difference is supported by comparative analysis of thiomorpholine vs. morpholine-containing 1,2,3-triazole libraries [1].

Lipophilicity Drug-likeness Scaffold hopping

Target Engagement Differentiation: Predicted Kinase Inhibition (Akt) vs. MmpL3 Transport Blockade Potential

The compound is claimed within the Markush structure of a GlaxoSmithKline patent application (US 2011/0160255 A1) that covers novel hetero-pyrrole compounds as Akt inhibitors [1]. This places its potential primary target as the serine/threonine kinase Akt, a key node in the PI3K/Akt/mTOR pathway, differentiating it from the well-characterized antimycobacterial compound BM212, which is a potent inhibitor of the MmpL3 transporter in Mycobacterium tuberculosis (MIC range 0.7–1.5 µg/mL) [2].

Kinase inhibition MmpL3 transporter Polypharmacology

Molecular Complexity and Topological Polar Surface Area (TPSA) Comparison with Simpler 1,2,3-Triazole-Thiomorpholine Hybrids

The target compound has a molecular weight of 353.4 g/mol and a Topological Polar Surface Area (TPSA) of 63.91 Ų [1]. In comparison, a simpler class representative, 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine (CAS 1105241-67-5), has a lower molecular weight (288.37 g/mol) and a comparable or slightly lower TPSA . The additional pyrrole ring in the target compound increases molecular complexity and the potential for specific hydrogen bonding and van der Waals interactions, providing a unique shape profile for target binding.

Molecular complexity Polar surface area Drug-likeness

Structural Uniqueness in the Kinase Inhibitor Patent Landscape versus Generic Pyrrole-Triazole Libraries

The compound is explicitly encompassed by the Markush formula in the Akt inhibitor patent family (WO 2011/130921), which distinguishes it from the vast number of generic 1,2,3-triazole-thiomorpholine compounds available from screening libraries. This patent protection indicates that the compound was designed with a specific biological hypothesis—Akt kinase inhibition—whereas many structurally related compounds in commercial libraries are synthesized for general screening purposes without a validated biological rationale [1].

Patent landscape Chemical space Intellectual property

Optimal Research and Procurement Scenarios for 4-[1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine


Akt Kinase Inhibitor Development and PI3K Pathway Dissection

Investigators developing small-molecule kinase inhibitors targeting the PI3K/Akt/mTOR signaling axis will procure this compound as a patent-backed chemical starting point for lead optimization. Its hetero-pyrrole scaffold, as claimed in WO 2011/130921, provides a validated basis for structure-activity relationship studies aimed at improving Akt isoform selectivity [1]. The compound's calculated lipophilicity (XLogP3-AA = 2.2 [2]) and TPSA (63.91 Ų [2]) are in the range of known kinase inhibitors, making it suitable for cellular target engagement assays.

Comparative Tool Compound for MmpL3 vs. Akt Polypharmacology Studies

Given the target compound's structural hybridity—combining features of the MmpL3 inhibitor BM212 and a novel triazole-linked pyrrole—it can be acquired as a tool compound to investigate potential polypharmacology or target selectivity switches. Researchers can directly compare its activity profile against BM212 (MIC 0.7–1.5 µg/mL against M. tuberculosis H37Rv [3]) to determine whether the triazole insertion and benzyl attachment redirects activity from prokaryotic transporters to eukaryotic kinases.

Scaffold-Hopping Library for Antitubercular Drug Discovery Incorporating 1,2,3-Triazole Linkers

For medicinal chemists conducting scaffold-hopping campaigns based on the antimycobacterial pyrrole BM212, this compound serves as a key intermediate complexity generator. The 1,2,3-triazole ring acts as a metabolically stable amide bond isostere, and the thiomorpholine sulfur atom provides a distinct electronic environment compared to morpholine analogues. Procurement is recommended for synthesizing focused libraries aimed at maintaining MmpL3 inhibition while improving pharmacokinetic properties [3].

Physicochemical Comparable for LogP-Sensitive CNS Drug Design

The compound's XLogP3-AA of 2.2 [2] positions it in the optimal range for blood-brain barrier permeability (typically logP 1.5–3.5). Neuroscience research teams designing CNS-penetrant kinase inhibitors can use this compound as a physicochemical benchmark, comparing its permeability profile to more polar morpholine analogues (predicted logP < 2.0) to guide the fine-tuning of passive permeability and P-glycoprotein efflux ratios.

Quote Request

Request a Quote for 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.